Ethyl-2-oxo-1,2-dihydropyrimidin-4-carboxylat

Übersicht

Beschreibung

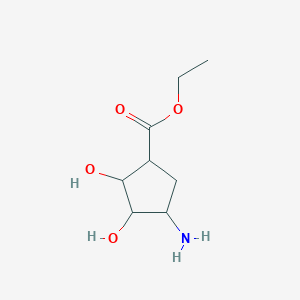

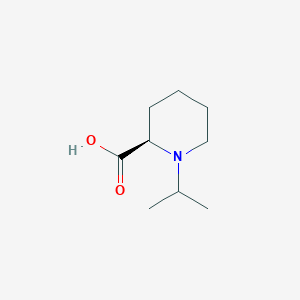

Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von 2-Oxo-1,2,3,4-tetrahydropyrimidinen

Diese Verbindung wird bei der Synthese von 2-Oxo-1,2,3,4-tetrahydropyrimidinen durch oxidative Funktionalisierung von Methylarenen/Benzyl-Derivaten über in situ erzeugtes Harnstoff verwendet . Dieser Prozess beinhaltet die Verwendung von Methylarenen als Surrogat für Aldehyde, die in situ Erzeugung von Harnstoff und umweltfreundliche Milchsäure als grünen Katalysator für die Synthese des gewünschten Produkts unter lösungsmittelfreien Bedingungen über die Biginelli-Reaktion .

Antibakterielle und antioxidative Tests

Ethyl-2-(2-(Aryliden)hydrazinyl)thiazol-4-carboxylate, synthetisiert aus Thiosemicarbazonen, die mit Ethylbrompyruvat cyclisiert wurden, wurden auf ihre antimikrobiellen und antioxidativen Eigenschaften untersucht . Die antioxidativen Studien ergaben, dass diese Verbindungen vielversprechende Antioxidantien sind .

Antivirale Docking-Studien

Die synthetisierten Verbindungen wurden auch auf mögliche antivirale Ziele mittels Moleküldocking-Methoden untersucht. Die Verbindungen zeigten gute Bindungsaffinitäten und Hemmkonstanten, die als therapeutische Ziele für das M-Pro-Protein von SARS-CoV-2 (COVID-19) in Betracht gezogen werden können .

Hemmung der β-Glucuronidase-Aktivität

2-Oxo-1,2,3,4-tetrahydropyrimidin wurde als ein wichtiger Ansatz zur Behandlung verschiedener Krankheiten durch Hemmung der β-Glucuronidase-Aktivität identifiziert .

Synthese von Thiazolo[3,2-a]pyrimidinen

Ethyl-4-aryl-6-methyl-2-sulfanyliden-1,2,3,4-tetrahydropyrimidin-5-carboxylate, die mit Ethylbrompyruvat cyclisiert wurden, wurden bei der Synthese von Thiazolo[3,2-a]pyrimidinen verwendet .

Synthese von 3,4-Dihydropyrimidinonen (DHPMs)

Die Biginelli-Reaktion ist eine säurekatalysierte, dreikomponentige Reaktion zwischen einem Aldehyd, einer aktiven Wasserstoffmethylenverbindung und Harnstoff (oder einem Analogon) und stellt eine schnelle und einfache Synthese von hochfunktionalisierten Heterocyclen dar . Die Synthese von DHPMs wurde 1893 vom italienischen Chemiker Pietro Biginelli unter Verwendung der Eintopf-Mehrkomponentenreaktion von Benzaldehyd, Harnstoff und Ethylacetoacetat unter Verwendung von Salzsäure als Katalysator berichtet .

Wirkmechanismus

Target of Action

Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate, also known as ethyl 2-hydroxypyrimidine-4-carboxylate, is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . The primary targets of this compound are human microglia and neuronal cells .

Mode of Action

The compound interacts with its targets, leading to significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .

Biochemical Pathways

The compound affects the ER stress, apoptosis, and the NF-kB inflammatory pathway . The inhibition of these pathways is observed as the possible mechanism of action .

Result of Action

The result of the compound’s action is promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties and promising neuroprotective activity .

Eigenschaften

IUPAC Name |

ethyl 2-oxo-1H-pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-12-6(10)5-3-4-8-7(11)9-5/h3-4H,2H2,1H3,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPUSNGXXUGWPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50665320 | |

| Record name | Ethyl 2-oxo-2,3-dihydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306961-02-4 | |

| Record name | Ethyl 2-oxo-2,3-dihydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.